molecular formula C24H25N7O B3010646 4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide CAS No. 902621-88-9

4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide

Cat. No.: B3010646
CAS No.: 902621-88-9
M. Wt: 427.512
InChI Key: WGADYOFBSASFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide is a useful research compound. Its molecular formula is C24H25N7O and its molecular weight is 427.512. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity of Heterocyclic Compounds

Heterocyclic compounds, including thiazole and thiadiazole derivatives, have been synthesized and evaluated for their potent anticancer activities. These compounds have shown significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), highlighting the potential of complex heterocyclic compounds in the development of new anticancer agents (Gomha et al., 2017).

Engineering of Molecular Crystals

Complex heterocyclic compounds have also been explored in the engineering of molecular crystals with predetermined properties. Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene, a compound with a hexaphenylbenzene core and peripheral diaminotriazine groups, has been studied for its ability to form noninterpenetrated three-dimensional networks through hydrogen bonding. These networks exhibit a high number of hydrogen bonds per molecule and a significant volume accessible to guests, which is valuable for the development of materials with specific structural and functional properties (Maly et al., 2007).

Synthesis of Macrocycles with Varied Functional Groups

The synthesis and characterization of macrocycles containing different functional groups have been reported, showcasing the versatility of heterocyclic compounds in forming complex structures. These macrocycles have been investigated for their protonation behavior, basicity constants, and complex formation equilibria with metal ions, which are essential for understanding their chemical properties and potential applications in catalysis and material science (Bencini et al., 2001).

Properties

IUPAC Name

4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-(2-phenylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N7O/c1-16(18-9-4-3-5-10-18)15-25-22(32)14-8-13-21-27-28-24-30(21)20-12-7-6-11-19(20)23-26-17(2)29-31(23)24/h3-5,9-10,16-17,19-20,23,26,29H,6-8,11-15H2,1-2H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORZVWKRULFBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2C3CCCCC3N4C(=NN=C4N2N1)CCCC(=O)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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